molecular formula C10H8N2O2S B2906537 (2E)-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 853407-23-5

(2E)-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2906537
CAS No.: 853407-23-5
M. Wt: 220.25
InChI Key: FGMQMVDUTJGNGD-ONEGZZNKSA-N
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Description

(2E)-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that features both furan and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the condensation of a furan derivative with a thiazole derivative under specific reaction conditions. One common method might involve the use of a base to deprotonate the furan compound, followed by a nucleophilic attack on the thiazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized products.

    Reduction: The compound can be reduced under hydrogenation conditions to form saturated derivatives.

    Substitution: Both the furan and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction could produce tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. The presence of both furan and thiazole rings suggests it could interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. Compounds containing furan and thiazole rings have been studied for their antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiazole rings could facilitate binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)prop-2-enamide: Lacks the thiazole ring, which might reduce its biological activity.

    N-(1,3-thiazol-2-yl)prop-2-enamide:

Uniqueness

The combination of furan and thiazole rings in (2E)-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide makes it unique. This dual functionality can enhance its chemical versatility and potential for diverse applications in various fields.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-9(12-10-11-5-7-15-10)4-3-8-2-1-6-14-8/h1-7H,(H,11,12,13)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMQMVDUTJGNGD-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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